3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
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Description
3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a chemical compound with the CAS number 2253630-13-4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is C16H22N2O2S and it has a molecular weight of 292.4 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .Scientific Research Applications
Anticonvulsant Activity
Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, incorporating structural elements similar to 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, has indicated significant anticonvulsant properties. These compounds, by integrating chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, showed broad spectra of activity in preclinical seizure models without impairing motor coordination, suggesting a promising avenue for the development of new AEDs with improved safety profiles (Kamiński et al., 2015).
Insecticidal Activity
The compound sulfoxaflor, which represents a novel class of insecticides, shows broad-spectrum efficacy against sap-feeding insect pests. Sulfoxaflor's unique structure and mode of action, differing from neonicotinoids, suggest that variations in the sulfanyl and propanamide components of molecules can lead to significant differences in biological activity, including a lack of cross-resistance with other insecticides. This highlights the potential for derivatives of 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide to serve as new insecticidal agents with unique properties (Zhu et al., 2011).
Alzheimer’s Disease Treatment
N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized to evaluate new drug candidates for Alzheimer’s disease. This suggests that modifications to the sulfanylpropanamide backbone can yield compounds with potential relevance in neurodegenerative disease treatment, highlighting a research application for compounds structurally related to 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide (Rehman et al., 2018).
Antimycobacterial Agents
The synthesis of ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates and their dehydrogenated pyridine derivatives, which share the sulfanyl and aromatic features with 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, demonstrated significant activity against Mycobacterium tuberculosis. This indicates the potential of sulfanyl-substituted compounds in developing new treatments for tuberculosis (Raju et al., 2010).
Properties
IUPAC Name |
3-ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-20-11-9-14(18)16-12-5-7-13(8-6-12)17-10-3-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDACJNKZVSTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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